molecular formula C18H21N7O2S B2931404 (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1235300-29-4

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2931404
CAS RN: 1235300-29-4
M. Wt: 399.47
InChI Key: CJXBBAQANSJNFH-UHFFFAOYSA-N
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Description

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O2S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction

Research into molecular interactions of similar compounds involves examining their binding and activity at specific receptors, such as the CB1 cannabinoid receptor. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provide insights into the antagonist activity at CB1 receptors, using AM1 molecular orbital method for conformational analysis (Shim et al., 2002). This type of research aids in understanding how similar complex molecules might interact with biological targets.

Synthesis and Antimicrobial Activity

The synthesis of new pyridine derivatives and their antimicrobial activity represents a significant area of research. For instance, the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives demonstrates variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Fungicidal Activity and 3D-QSAR

Studies on the fungicidal activity and three-dimensional quantitative structure-activity relationships (3D-QSAR) of compounds like pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles provide insights into the design of fungicidally active molecules. The influence of substituents on activity, as well as the bioisosteric relationship between oxadiazole and thiadiazole rings, are key findings in this area (Zou, Lai, Jin, & Zhang, 2002).

Anticancer and Antimicrobial Agents

Research into the synthesis and molecular docking of compounds like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones showcases the exploration of novel biologically potent molecules with potential anticancer and antimicrobial activities. The National Cancer Institute's screening against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities highlight the therapeutic potential of these compounds (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-3-4-14-16(28-23-21-14)18(26)25-9-7-24(8-10-25)15-6-5-13(11-19-15)17-20-12(2)27-22-17/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBBAQANSJNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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